2-Ethyl-1,3-benzothiazol-6-amine

Vue d'ensemble

Description

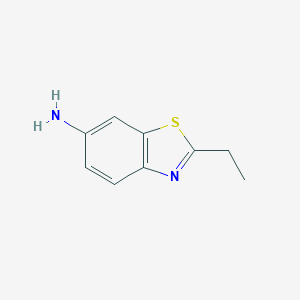

2-Ethylbenzo[d]thiazol-6-amine is a heterocyclic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzo[d]thiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of 2-Ethylbenzo[d]thiazol-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as a lead candidate in developing new anti-tubercular agents. Research has focused on synthesizing benzothiazole derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These derivatives have demonstrated enhanced potency compared to standard drugs used in TB treatment. Structure-activity relationship (SAR) studies and molecular docking analyses have been employed to identify compounds with superior efficacy against TB.

1.2 Anthelmintic Applications

2-Ethyl-1,3-benzothiazol-6-amine has also been evaluated for its anthelmintic properties, targeting parasitic worm infections. Studies indicate that the compound exhibits significant efficacy in inhibiting the growth of various helminths, making it a promising candidate for developing new anthelmintic therapies.

Pharmacology

2.1 Interaction with Biological Targets

Research into the binding affinity of this compound with different biological targets has been crucial in predicting its therapeutic potential. Understanding these interactions can inform drug design and enhance the safety profile of therapeutic agents derived from this compound.

2.2 Transition Metal Complexes

The compound's reactivity allows it to form complexes with transition metals, which can enhance its therapeutic properties. Studies have explored the synthesis and evaluation of these metal complexes, revealing improved biological activities compared to the uncomplexed form.

Material Science

3.1 Organic Solar Cells (OSCs)

In materials science, derivatives of this compound are being investigated for their role in organic solar cells (OSCs). These materials contribute to efficient light absorption and charge separation, enhancing the performance of OSCs.

Mécanisme D'action

The mechanism of action of 2-Ethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby inhibiting their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminobenzothiazole

- 6-Methylbenzo[d]thiazol-2-amine

- 6-Chlorobenzo[d]thiazol-2-amine

Uniqueness

2-Ethylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position enhances its lipophilicity and may improve its interaction with biological targets compared to other benzothiazole derivatives .

Activité Biologique

2-Ethyl-1,3-benzothiazol-6-amine (CAS No. 17142-81-3) is a heterocyclic compound derived from benzothiazole, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an ethyl group at the 2-position of the benzothiazole ring, enhancing its lipophilicity and biological interaction potential compared to other derivatives.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition affects the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The compound's ability to modulate inflammatory responses positions it as a potential anti-inflammatory agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicated a dose-dependent reduction in cell viability .

- Apoptosis Induction : Flow cytometry analyses revealed that this compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This effect is associated with increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity:

- Cytokine Modulation : Studies using mouse monocyte macrophages (RAW264.7) indicated that treatment with this compound decreased the expression levels of inflammatory cytokines such as IL-6 and TNF-α. This suggests a dual role in reducing inflammation while potentially mitigating cancer progression .

Antimicrobial Activity

Research has also demonstrated antimicrobial properties:

- Bacterial Strain Sensitivity : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations comparable to standard antibiotics like ampicillin .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar benzothiazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 6-Chloro-N-(4-nitrobenzyl)benzothiazole | Very High | High | Low |

| 2-Aminobenzothiazole | Moderate | Low | High |

This table highlights that while this compound shows significant anticancer activity, its anti-inflammatory effects are moderate compared to other derivatives.

Case Studies

Several studies have specifically evaluated the biological effects of benzothiazole derivatives:

- Study on Cancer Cell Lines : A series of novel benzothiazole compounds were synthesized and tested for their effects on cancer cell lines. The study found that modifications to the benzothiazole nucleus enhanced anticancer activity significantly compared to unmodified versions .

- Inflammation and Cytokine Studies : Research focusing on the modulation of inflammatory cytokines revealed that benzothiazole derivatives can effectively reduce inflammation in animal models by inhibiting COX enzymes and lowering cytokine levels .

Propriétés

IUPAC Name |

2-ethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXHLHFVASCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348579 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17142-81-3 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-ethyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.